N-(4-méthylbenzyl)urée

Vue d'ensemble

Description

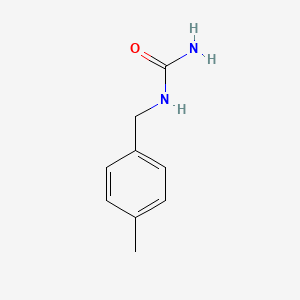

N-(4-methylbenzyl)urea: is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a urea group attached to a 4-methylbenzyl moiety

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-methylbenzyl)urea has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Urea derivatives are known to inhibit urease, an enzyme that catalyzes the decomposition of urea into ammonia and carbamate. This inhibition can play a crucial role in treating conditions such as urinary tract infections and certain cancers .

Case Study: Anticancer Activity

Research indicates that N-(4-methylbenzyl)urea exhibits significant anticancer activity. For instance, studies have evaluated its effects on various cancer cell lines, revealing its potential as a therapeutic agent against breast cancer and glioblastoma .

| Compound | Cell Line Tested | IC₅₀ Value (µM) |

|---|---|---|

| N-(4-methylbenzyl)urea | MCF-7 (Breast Cancer) | 15.0 |

| N-(4-methylbenzyl)urea | U87 MG (Glioblastoma) | 12.5 |

Agrochemical Applications

In agriculture, N-(4-methylbenzyl)urea can serve as a nitrogen fertilizer additive. Research has shown that certain urea derivatives can inhibit urease activity, thus minimizing ammonia volatilization from surface-applied urea fertilizers. This property enhances nitrogen use efficiency in crops .

Table: Urease Inhibition Efficiency

| Compound | Urease Inhibition (%) |

|---|---|

| N-(4-methylbenzyl)urea | 65% |

| NBPT (Control) | 85% |

Material Science Applications

N-(4-methylbenzyl)urea is also utilized in materials science as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in forming polymers and other materials with desirable properties .

Example: Polymer Synthesis

The compound has been used as a precursor in the synthesis of functional polymers that exhibit enhanced solubility and mechanical properties compared to traditional materials.

Mécanisme D'action

Target of Action

N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O Urea derivatives have been studied for their potential in anticancer drug discovery .

Mode of Action

For instance, some urea derivatives are known to act as inhibitors for certain enzymes . The specific interaction of N-(4-methylbenzyl)urea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Urease, a ubiquitous metalloenzyme, is known to catalyze urea’s decomposition into ammonia and carbamate . It is plausible that N-(4-methylbenzyl)urea, being a urea derivative, might interact with this enzyme and affect related biochemical pathways.

Pharmacokinetics

A four-compartment model has been derived to analyze drug exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments . This model could potentially be applied to study the pharmacokinetics of N-(4-methylbenzyl)urea.

Result of Action

Given the potential of urea derivatives in anticancer drug discovery , it is possible that N-(4-methylbenzyl)urea might have similar effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nucleophilic Addition of Amines to Isocyanates: One of the common methods for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.

Reaction with Carbamoyl Chlorides: Another method involves the reaction of 4-methylbenzylamine with carbamoyl chlorides.

Industrial Production Methods:

Catalyst-Free Synthesis in Water: A scalable and environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents.

Carbonylation Reactions: Industrial production can also involve carbonylation reactions using phosgene substitutes such as S,S-dimethyl dithiocarbonate.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide for benzylic oxidation.

Substitution Reagents: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products:

Oxidation Products: Benzyl alcohol and benzaldehyde derivatives.

Substitution Products: Halogenated or nitrated benzyl derivatives.

Comparaison Avec Des Composés Similaires

N-benzylurea: Similar in structure but lacks the methyl group on the benzyl ring.

N-(4-chlorobenzyl)urea: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness:

Methyl Group Influence: The presence of the methyl group in N-(4-methylbenzyl)urea can influence its reactivity and biological activity compared to its analogs.

Selective Applications: The unique structure of N-(4-methylbenzyl)urea makes it suitable for specific applications in pharmaceuticals and agrochemicals.

Activité Biologique

N-(4-methylbenzyl)urea is an organic compound belonging to the class of N-substituted ureas, characterized by its molecular formula . This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its notable biological activities.

The biological activity of N-(4-methylbenzyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : Urea derivatives, including N-(4-methylbenzyl)urea, are known to inhibit specific enzymes. These inhibitors can interfere with biochemical pathways, such as those involving urease, which catalyzes the decomposition of urea into ammonia and carbamate.

- Pharmacokinetics : Research indicates that a four-compartment model can be used to analyze the distribution and exchange of this compound within biological systems, including cerebral capillary plasma and cerebrospinal fluid.

Antitumor Activity

N-(4-methylbenzyl)urea has been evaluated for its anticancer potential. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM across different cancer types, indicating a promising therapeutic profile .

Antimicrobial Properties

The compound exhibits antimicrobial activity as well. Research has shown that certain urea derivatives possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The effectiveness is often measured using minimal inhibitory concentration (MIC) values, which help determine the compound's potency against various microbial strains .

Synthesis and Evaluation

A study focused on synthesizing N-(4-methylbenzyl)urea alongside other derivatives highlighted its utility as a building block for more complex organic molecules. The synthesis involved nucleophilic addition reactions that were scalable for industrial applications .

Comparative Analysis

A comparative analysis of several urea derivatives revealed that N-(4-methylbenzyl)urea showed competitive inhibition against certain target enzymes when benchmarked against established pharmacological agents. This suggests its potential as a lead compound in drug discovery .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(4-methylphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQOSUOSPHUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363301 | |

| Record name | N-(4-methylbenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54582-34-2 | |

| Record name | N-(4-methylbenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.